molecular formula C4H11O2P B6232988 2-(dimethylphosphoryl)ethan-1-ol CAS No. 6172-05-0

2-(dimethylphosphoryl)ethan-1-ol

Cat. No.: B6232988
CAS No.: 6172-05-0
M. Wt: 122.10 g/mol
InChI Key: QZVZISMKIPIGBT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylphosphoryl)ethan-1-ol typically involves the reaction of dimethylphosphine oxide with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH3)2P(O)H+CH2CH2O(CH3)2P(O)CH2CH2OH\text{(CH}_3\text{)}_2\text{P(O)H} + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{P(O)CH}_2\text{CH}_2\text{OH} (CH3​)2​P(O)H+CH2​CH2​O→(CH3​)2​P(O)CH2​CH2​OH

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylphosphoryl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dimethylphosphine oxide derivatives, while reduction can produce dimethylphosphine.

Scientific Research Applications

2-(Dimethylphosphoryl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in studies involving phosphoryl group interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(dimethylphosphoryl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. Pathways involved may include phosphorylation and dephosphorylation processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphosphine oxide: Lacks the ethan-1-ol backbone.

    Ethylphosphine oxide: Contains an ethyl group instead of a dimethyl group.

    Phosphorylethanolamine: Contains an amino group in place of the dimethyl groups.

Uniqueness

2-(Dimethylphosphoryl)ethan-1-ol is unique due to its specific combination of a phosphoryl group and an ethan-1-ol backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

6172-05-0

Molecular Formula

C4H11O2P

Molecular Weight

122.10 g/mol

IUPAC Name

2-dimethylphosphorylethanol

InChI

InChI=1S/C4H11O2P/c1-7(2,6)4-3-5/h5H,3-4H2,1-2H3

InChI Key

QZVZISMKIPIGBT-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CCO

Purity

95

Origin of Product

United States

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